Cobaltous oxalate
Description
Cobaltous oxalate, also known as cobalt(II) oxalate dihydrate (CoC₂O₄·2H₂O), is a coordination compound of cobalt in the +2 oxidation state. It is a pink to reddish-brown crystalline solid with the CAS number 5965-38-8 . Structurally, it consists of cobalt ions coordinated to oxalate ligands (C₂O₄²⁻) and two water molecules.
Properties
IUPAC Name |
cobalt(2+);oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Co/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULYSYXKGICWJF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoC2O4, C2CoO4 | |
| Record name | cobalt(II) oxalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cobalt(II)_oxalate | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883588 | |
| Record name | Ethanedioic acid cobalt(2+) salt (1:1) | |
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Molecular Weight |
146.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Rapidly absorbs moisture from the air forming hydrates; [Merck Index] Pink hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Cobaltous oxalate | |
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CAS No. |
814-89-1 | |
| Record name | Cobaltous oxalate | |
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| Record name | Ethanedioic acid, cobalt(2+) salt (1:1) | |
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| Record name | Ethanedioic acid cobalt(2+) salt (1:1) | |
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| Record name | Cobalt oxalate | |
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| Record name | COBALTOUS OXALATE | |
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Scientific Research Applications
Materials Science
Cobaltous Oxalate as a Precursor:
this compound is widely used as a precursor for synthesizing cobalt oxide (Co3O4) nanoparticles. The thermal decomposition of this compound can yield Co3O4 at relatively low temperatures, making it an efficient route for producing nanostructured materials.
- Synthesis Method: this compound can be synthesized through coprecipitation methods and gel growth techniques. For instance, cobalt oxalate crystals have been grown using agar-agar gel techniques, allowing for controlled crystal morphology and size .
Characterization Techniques:
The characterization of this compound involves various techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR). These methods confirm the crystalline nature and chemical bonding within the compound.
| Characterization Technique | Details |
|---|---|
| XRD | Confirms crystalline structure; matches JCPDS data (e.g., JCPDS No. 037-0719) |
| FTIR | Identifies functional groups such as O-H, C=O, and Co-O bonds |
Energy Storage
Role in Lithium-Ion Batteries:
this compound is increasingly recognized for its role in the production of lithium-ion battery cathodes. It serves as a precursor for lithium cobalt oxide (LiCoO2), which is crucial for high-performance batteries used in electric vehicles and consumer electronics.
- Recovery Process: A recent study demonstrated a high-yield one-pot recovery of this compound from spent lithium-ion batteries using malic acid and oxalic acid. This method achieved a recovery efficiency of 99.28% .
Performance Metrics:
The synthesized LiCoO2 exhibited impressive charge-discharge properties, highlighting the effectiveness of this compound in battery applications.
| Performance Metric | Value |
|---|---|
| Discharge Capacity | 131 mA·h·g |
| Charge-Discharge Efficiency | 93% |
Catalysis
This compound is also utilized in catalysis, particularly in industrial processes where cobalt-based catalysts are essential. Its ability to facilitate reactions makes it valuable in chemical manufacturing.
- Applications in Catalysis: Cobalt-based catalysts derived from this compound are used in various reactions, including hydrodesulfurization and hydrogenation processes .
Environmental Applications
Waste Recycling:
this compound plays a role in recycling processes, particularly in recovering cobalt from industrial waste. For example, spent catalysts can be treated with oxalic acid to extract cobalt efficiently .
- Efficiency Metrics: Experiments have shown that up to 92.5% of cobalt can be recovered from spent catalysts using optimized conditions .
Case Study 1: Synthesis of Co3O4 Nanoparticles
A study investigated the synthesis of mesoporous Co3O4 nanoparticles from this compound. The nanoparticles exhibited enhanced electrochemical performance when used in supercapacitors due to their high surface area and porosity .
Case Study 2: Recovery from Spent Batteries
In another case, researchers developed a method for recovering cobalt from spent lithium-ion batteries using this compound as an intermediary. This approach not only improved recovery rates but also simplified the process by eliminating the need for reducing agents .
Chemical Reactions Analysis
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals a two-step decomposition in air:
-
Dehydration (118–196°C) :
-
Oxidative decomposition (248–279°C) :
Followed by oxidation:
Total weight loss : 53.27% (theoretical: 45.38% for Co₃O₄) .
Table 1: Thermal Decomposition Data
| Step | Temperature Range (°C) | DTG<sub>max</sub> (°C) | Weight Loss (%) |
|---|---|---|---|
| 1 | 118–196 | 169.5 | 17.42 |
| 2 | 248–279 | 269.9 | 42.73 |
Catalytic Ozonation
Cobalt(II) accelerates oxalate ozonation in acidic media (pH 5.3–6.7) :
-
Complex formation :
-
Oxidation by ozone :
-
Radical generation :
Rate constants :
-
Acid Dissolution and Precipitation
CoC₂O₄ dissolves in oxalic acid, forming soluble complexes :
Precipitation is pH-dependent, favoring CoC₂O₄·2H₂O below pH 6.
Table 2: Dissolution Efficiency in 0.25 M H₂C₂O₄
| Temperature (°C) | Co Extraction (%) | Mo Extraction (%) | Al Extraction (%) |
|---|---|---|---|
| 25 | 8.86 | 84.8 | 8.2 |
| 70 | 92.5 | 97.9 | 56.2 |
Morphology-Dependent Reactivity
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 182.98 g/mol (anhydrous basis) .
- Solubility : Insoluble in water and organic solvents, but decomposes in strong acids .
- Thermal Stability : Decomposes above 200°C to form cobalt oxide (Co₃O₄) and carbon oxides, a critical step in producing cobalt-based catalysts and battery materials .
Structurally Similar Compounds (Oxalate Salts with Different Metals)
Cadmium Oxalate (CdC₂O₄)
- Properties : White crystalline solid, insoluble in water, and thermally stable up to 300°C .
- Applications: Limited industrial use due to cadmium’s toxicity; primarily studied for its coordination chemistry .
- Contrast with Cobaltous Oxalate: Toxicity: Cadmium oxalate is significantly more toxic, causing renal and pulmonary damage, whereas this compound’s toxicity is primarily linked to cobalt ion release (e.g., "hard metal pneumoconiosis") .
Functionally Similar Compounds (Cobalt-Based Salts)
A comparative analysis of this compound with other cobalt compounds is summarized in Table 1.
Table 1: Comparison of this compound with Other Cobalt Compounds
| Compound | Key Properties | Main Applications | Cost (Relative) | Environmental Impact |
|---|---|---|---|---|
| This compound | Insoluble, decomposes to Co₃O₄ | Batteries, catalysis, ceramics | Moderate | High (cobalt mining concerns) |
| Cobalt Sulfate | Water-soluble, hygroscopic | Electroplating, battery cathodes | Low | Moderate (bioaccumulation risk) |
| Cobalt Chloride | Soluble, humidity-sensitive | Humidity indicators, pigments | Low | High (toxic Co²⁺ release) |
| Cobalt Nitrate | Oxidizing agent, water-soluble | Catalysts, pigments | Moderate | Moderate (nitrate pollution) |
| Cobalt Carbonate | Insoluble, precursor to Co₃O₄ | Feed additives, ceramics | Low | Low (stable in landfills) |
Key Findings :
- Solubility : Cobalt sulfate and chloride are water-soluble, making them suitable for electroplating, whereas this compound’s insolubility favors solid-state synthesis .
- Thermal Behavior : this compound and carbonate both decompose to Co₃O₄, but the oxalate route yields finer oxide particles for catalytic applications .
- Cost : this compound is costlier than sulfate or chloride due to synthesis complexity, but cheaper than specialty compounds like cobalt acetylacetonate .
Research Findings on Functional Analogues
- Inhibitor Selectivity : Oxalate salts, including this compound, show moderate inhibition of lactate dehydrogenase (LDH) but are excluded from drug development due to poor selectivity .
- Oxidation Chemistry : this compound can be oxidized to green cobaltic (Co³⁺) compounds using hydrogen peroxide, a reaction leveraged in synthesizing high-valent cobalt catalysts .
Preparation Methods
Reaction Mechanism
Carbohydrates undergo oxidative degradation in the presence of hydrogen peroxide or atmospheric oxygen, generating oxalate ions in situ. Simultaneously, cobalt ions (Co²⁺) coordinate with oxalate ligands to form a chain-like polymeric structure. The general reaction is:
Synthesis Protocol
-
Dissolution : Cobalt salt (e.g., CoCl₂), carbohydrate (1:1 mass ratio), and H₂O₂ (30% solution, 1:5 ratio) are dissolved in deionized water.
-
Heating : The mixture is heated to 55–90°C for 2–5 hours, facilitating carbohydrate oxidation and Co²⁺ coordination.
-
Crystallization : Slow cooling or ethanol addition precipitates pink crystalline CoC₂O₄·2H₂O.
Table 2: Carbohydrate-Mediated Synthesis Conditions
| Carbohydrate | Temp (°C) | Time (h) | Yield (%) | Crystal System |
|---|---|---|---|---|
| Starch | 55–90 | 5 | 85 | Triclinic (P-1) |
| Glucose | 45–80 | 2 | 88 | Triclinic (P-1) |
| Glucaric Acid | 70–90 | 4 | 82 | Triclinic (P-1) |
This method yields a one-dimensional chain structure with unit cell parameters a = 6.2451 Å, b = 8.7363 Å, and c = 11.1189 Å.
Recovery from Lithium-Ion Battery Waste
With the growing demand for cobalt recycling, hydrometallurgical recovery of this compound from spent lithium-ion batteries (LiBs) has gained prominence. A high-yield process reported by Metals (2017) employs malic acid leaching followed by oxalic acid precipitation.
Leaching and Precipitation
-
Leaching : Cathode material (LiCoO₂) is treated with 1.5 M malic acid at 90°C, extracting Co²⁺ ions into solution.
-
Precipitation : Oxalic acid (0.25 M) is added to the leachate, precipitating CoC₂O₄·2H₂O at 25°C with 99.28% efficiency.
Table 3: Industrial-Scale Recovery Metrics
| Step | Conditions | Efficiency (%) |
|---|---|---|
| Leaching | 1.5 M malic acid, 90°C | 98.5 |
| Precipitation | 0.25 M oxalic acid, 25°C | 99.28 |
| Purity | Post-washing | 99.9 |
This method simplifies cobalt recovery while bypassing energy-intensive pyrometallurgical steps.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Particle Size (nm) | Energy Cost | Scalability |
|---|---|---|---|---|
| Traditional | 89–91 | 40–120 | Low | High |
| Carbohydrate-Mediated | 82–88 | 50–150 | Moderate | Moderate |
| Battery Recycling | 99.28 | 20–50 | High | Industrial |
-
Traditional precipitation suits large-scale production but lacks particle size control.
-
Carbohydrate-mediated synthesis enables tailored crystal structures for catalytic applications.
-
Battery recycling offers sustainability but requires pre-processing of LiB waste.
Characterization Techniques
X-ray Diffraction (XRD)
XRD confirms the triclinic crystal system (space group P-1) of carbohydrate-derived this compound, with characteristic peaks at 2θ = 18.7°, 22.3°, and 29.5°.
Fourier Transform Infrared Spectroscopy (FT-IR)
FT-IR spectra show ν(C=O) stretches at 1635 cm⁻¹ and δ(O-C-O) bends at 810 cm⁻¹, validating oxalate coordination.
Q & A
Q. What are the recommended methods for synthesizing high-purity cobaltous oxalate in laboratory settings?
this compound (CoC₂O₄) is typically synthesized via precipitation by reacting cobalt salts (e.g., CoSO₄·7H₂O or CoCl₂·6H₂O) with oxalic acid (H₂C₂O₄) under controlled conditions. Key parameters include:
- pH control : Maintain acidic conditions (pH 3–5) to avoid hydroxide formation .
- Temperature : Room temperature (20–25°C) minimizes impurities from side reactions.
- Molar ratios : A 1:1 molar ratio of Co²⁺ to C₂O₄²⁻ ensures stoichiometric purity .
Post-synthesis, vacuum filtration and washing with deionized water are critical to remove residual ions. Purity can be verified via inductively coupled plasma optical emission spectroscopy (ICP-OES) .
Q. How can researchers characterize the structural and compositional properties of this compound?
A multi-technique approach is recommended:
Q. What role does this compound play as a precursor for advanced materials, and how can its decomposition be optimized?
this compound is a precursor for Co₃O₄ catalysts and Li-ion battery anodes. To optimize decomposition:
- Calcination conditions : Use controlled heating rates (2–5°C/min) in air to ensure complete oxidation to Co₃O₄ without sintering .
- Atmosphere : Inert atmospheres (N₂/Ar) yield metallic Co, while oxidative conditions produce oxides .
Post-calcination, BET surface area analysis and XPS are essential to assess catalytic activity and surface oxidation states .
Q. How can researchers mitigate the hygroscopicity of this compound during storage and handling?
- Storage : Use desiccators with silica gel or anhydrous CaCl₂ to prevent hydration .
- Handling : Perform synthesis and characterization in humidity-controlled environments (<30% RH) .
- Purity checks : Monitor water content via Karl Fischer titration .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in reported thermodynamic data for this compound decomposition?
Conflicting data (e.g., decomposition temperatures varying by 20–50°C) arise from differences in sample purity, heating rates, or instrumentation. To resolve this:
- Cross-validate methods : Combine TGA with in-situ XRD to correlate mass loss with phase changes .
- Standardize protocols : Use identical heating rates (e.g., 10°C/min) and purge gases (e.g., dry air) across studies .
- Control particle size : Sieve samples to uniform sizes (<50 µm) to minimize kinetic variations .
Q. How can computational modeling be integrated with experimental studies to elucidate the catalytic mechanisms of this compound-derived materials?
- Density Functional Theory (DFT) : Model surface interactions of Co₃O₄ with reactants (e.g., O₂ adsorption energies) to predict catalytic activity .
- Molecular Dynamics (MD) : Simulate thermal decomposition pathways to guide calcination parameters .
- Validation : Compare simulated XRD patterns and activation energies with experimental data to refine models .
Q. What methodologies are effective in studying the anisotropic properties of this compound crystals?
Q. How can systematic reviews enhance the reproducibility of this compound synthesis protocols?
- Literature screening : Use PRISMA frameworks to identify high-quality studies with detailed experimental logs .
- Meta-analysis : Statistically compare yields and purity metrics across 50+ studies to identify optimal conditions (e.g., pH 4.0 ± 0.5) .
- Data extraction : Tabulate variables like stirring rates, aging times, and washing solvents to isolate critical factors .
Q. What advanced techniques enable the synthesis of phase-pure this compound nanostructures with tailored morphologies?
- Hydrothermal synthesis : Use autoclaves at 120–180°C with capping agents (e.g., citric acid) to control nanoparticle shape .
- Electrodeposition : Adjust voltage (−1.2 to −1.5 V vs. Ag/AgCl) and electrolyte composition to grow nanowires or nanosheets .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining crystallinity .
Q. What strategies mitigate environmental risks when scaling up this compound synthesis for academic research?
- Waste management : Precipitate residual Co²⁺ ions as Co(OH)₂ using NaOH (pH > 10) for safe disposal .
- Green chemistry : Replace oxalic acid with bio-based alternatives (e.g., tartaric acid) to reduce toxicity .
- Lifecycle assessment (LCA) : Quantify energy/water usage and CO₂ emissions to optimize sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
